1-Chloropropyl chloroformate

Description

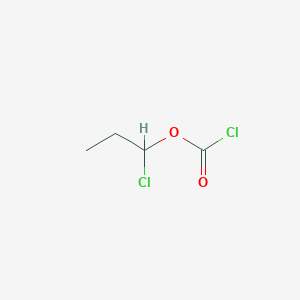

Structure

3D Structure

Properties

Molecular Formula |

C4H6Cl2O2 |

|---|---|

Molecular Weight |

156.99 g/mol |

IUPAC Name |

1-chloropropyl carbonochloridate |

InChI |

InChI=1S/C4H6Cl2O2/c1-2-3(5)8-4(6)7/h3H,2H2,1H3 |

InChI Key |

ODAHAFQLHHFSRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(OC(=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloropropyl Chloroformate

Established Laboratory and Industrial Synthesis Routes

The most common approaches for the synthesis of chloroformates, including 1-chloropropyl chloroformate, rely on the use of phosgene (B1210022) or safer alternatives like triphosgene. These reagents react with alcohols or aldehydes to introduce the chloroformate functional group.

Phosgenation of Carbonyl Compounds and Alcohol Precursors

The direct reaction of alcohols with phosgene is a well-established method for the production of chloroformates. wikipedia.org In the context of this compound, the precursor would be 1-chloropropanol. The reaction proceeds by nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of phosgene, leading to the elimination of hydrogen chloride and the formation of the desired chloroformate.

An analogous and industrially significant route involves the reaction of aldehydes with phosgene. For instance, the synthesis of 1-chloroethyl chloroformate is achieved by reacting acetaldehyde with phosgene in the presence of a suitable catalyst. google.com This reaction can be adapted for the synthesis of this compound using propanal as the starting material. The general reaction is as follows:

RCHO + COCl₂ → RCH(Cl)OCOCl

Various catalysts can be employed to facilitate this transformation, including tertiary amines and quaternary ammonium (B1175870) salts. google.comgoogle.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

| Precursor | Reagent | Catalyst/Conditions | Product | Reference |

| Acetaldehyde | Phosgene | Benzyltributylammonium chloride | 1-Chloroethyl chloroformate | google.com |

| 1-Chloropropanol | Phosgene | Typically base-mediated | This compound | chemcess.com |

Utilization of Trichloromethyl Chloroformate (Triphosgene) as a Phosgene Surrogate

Due to the high toxicity and hazardous nature of phosgene gas, solid and safer-to-handle surrogates have been developed, with trichloromethyl chloroformate, commonly known as triphosgene, being a prominent example. chemicalbook.comnih.gov Triphosgene is a stable crystalline solid that can generate three equivalents of phosgene in situ, offering significant advantages in terms of handling, storage, and transportation. chemicalbook.com

Triphosgene can be effectively used to synthesize α-chloroalkyl chloroformates from aldehydes. The reaction of an aldehyde with triphosgene in the presence of a catalyst yields the desired product. For example, the reaction of acetaldehyde with trichloromethyl chloroformate (a component of triphosgene's reactive nature) in the presence of pyridine (B92270) has been shown to produce 1-chloroethyl chloroformate in high yield. google.com A similar approach can be envisioned for the synthesis of this compound from propanal.

A variety of catalysts can be used to promote this reaction, including:

Tertiary amines: Pyridine, triethylamine google.comgoogle.com

Quaternary ammonium salts: Benzyl-tri(n-butyl)ammonium chloride google.com

Amides: Dimethylformamide (DMF) google.com

The following table summarizes representative examples of chloroformate synthesis using triphosgene and aldehydes.

| Aldehyde | Catalyst | Yield (%) | Reference |

| Acetaldehyde | Pyridine | 96.3 | google.com |

| Acetaldehyde | Benzyl-tri(n-butyl)ammonium chloride | 81.3 | google.com |

The use of triphosgene offers several distinct advantages over phosgene, particularly in industrial and large-scale laboratory settings:

Safety: Triphosgene is a stable, crystalline solid, which significantly reduces the risks associated with handling, storing, and transporting the highly toxic and gaseous phosgene. chemicalbook.comnih.gov

Ease of Handling: As a solid, triphosgene can be weighed and handled with greater ease and precision compared to gaseous phosgene. chemicalbook.com

Controlled Reactivity: The in situ generation of phosgene from triphosgene allows for better control over the reaction rate and temperature. researchgate.net

Versatility: Triphosgene can be used in a wide range of reactions where phosgene is traditionally employed, including the synthesis of chloroformates, isocyanates, and carbonates. nih.govtopfinechem.comsigmaaldrich.com

Directed Chlorination of Alkyl Chloroformate Analogues

An alternative synthetic strategy involves the direct chlorination of an existing alkyl chloroformate. This method relies on the selective introduction of a chlorine atom onto the alkyl chain of the molecule.

Free Radical Initiated Chlorination of Ethyl Chloroformate

The synthesis of monochloroethyl chloroformates through the free-radical initiated chlorination of ethyl chloroformate is a documented process. google.com This reaction typically involves treating ethyl chloroformate with chlorine gas in the presence of a free radical initiator, such as UV light or a chemical initiator like diisopropyl peroxydicarbonate. google.comchemeurope.com

The mechanism proceeds via a free-radical chain reaction:

Initiation: The initiator generates chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the ethyl group of ethyl chloroformate, forming an ethyl radical and HCl. This radical can then react with a chlorine molecule to form a chloroethyl chloroformate and another chlorine radical.

Termination: The reaction is terminated by the combination of two radicals.

This method produces a mixture of 1-chloroethyl chloroformate and 2-chloroethyl chloroformate. The selectivity of the reaction is influenced by the relative stability of the intermediate radicals, with the secondary radical being more stable than the primary radical. wikipedia.orgmasterorganicchemistry.com Therefore, the formation of 1-chloroethyl chloroformate is generally favored over 2-chloroethyl chloroformate. google.com

Extrapolating this methodology to propyl chloroformate would be expected to yield a mixture of chlorinated products, including this compound, 2-chloropropyl chloroformate, and 3-chloropropyl chloroformate. The distribution of these isomers would depend on the statistical probability of hydrogen abstraction and the relative stability of the resulting primary and secondary free radicals. Based on the principles of free-radical halogenation, chlorination at the secondary carbon (C2) would be kinetically favored over the primary carbons (C1 and C3). wikipedia.orglibretexts.orgchemistrysteps.com

| Substrate | Reagent | Initiator | Products | Reference |

| Ethyl Chloroformate | Cl₂ | Diisopropyl peroxydicarbonate | 1-Chloroethyl chloroformate, 2-Chloroethyl chloroformate | google.com |

Selective Alpha-Chlorination Strategies for Chloroformates

The synthesis of this compound and related α-chlorinated chloroformates is primarily achieved through the reaction of an appropriate aldehyde with phosgene. google.com In this context, the term "alpha-chlorination" refers to the position of the chlorine atom on the carbon adjacent to the oxygen of the chloroformate group, which was formerly the carbonyl carbon of the aldehyde precursor.

The primary strategy for achieving this selective transformation involves the direct phosgenation of an aldehyde. For this compound, the precursor is propanal. The reaction with phosgene in the presence of a suitable catalyst yields the desired α-chlorinated product. The selectivity of this reaction is inherent to the mechanism, where the aldehyde reacts with phosgene to form the chloroformate structure with the chlorine atom situated at the alpha position. The development of new, efficient synthetic strategies for site-selective chlorination is a significant goal in chemical synthesis, as organochlorine compounds are versatile building blocks for materials and pharmaceuticals. mdpi.com

Catalysis and Reaction Optimization in this compound Synthesis

Optimizing the synthesis of this compound hinges on the careful selection of catalysts and the precise control of reaction conditions. These factors are crucial for maximizing yield, minimizing byproduct formation, and ensuring the thermal stability of the product.

Role of Phase Transfer Catalysts (e.g., Benzyltributylammonium Chloride)

Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases. crdeepjournal.org This technique can lead to increased yields, reduced reaction times, and the elimination of hazardous solvents. crdeepjournal.org In the synthesis of chloroformates, phase-transfer catalysts like quaternary ammonium salts, such as benzyltributylammonium chloride (BTBAC), play a significant role.

These catalysts function by pairing with an anionic reactant and transporting it from an aqueous or solid phase into the organic phase where the reaction occurs. princeton.edu This process enhances the anion's reactivity, allowing the reaction to proceed under milder conditions. princeton.edu While BTBAC has been noted as a catalyst for the decomposition of related compounds like dichloromethyl chloroformate at elevated temperatures, its primary role in synthesis is to facilitate the interaction between the reactants, thereby improving reaction efficiency. google.com The use of PTC offers numerous advantages, including compatibility with moisture and excellent scalability, making it a widely used technology in the pharmaceutical and agrochemical industries. nih.gov

Influence of Amine Bases (e.g., Pyridine) on Reaction Efficiency and Yield

When tertiary amines containing an aromatic nucleus are used, it is often preferable to conduct the phosgenation at elevated temperatures, sometimes 70°C or higher, which can lead to an increase in yield with the same catalyst. google.com The presence of pyridine helps to drive the reaction to completion and can neutralize any acidic byproducts, such as HCl, that are formed during the synthesis. researchgate.net

Control of Reaction Temperature and Solvent Systems

The control of reaction temperature and the selection of an appropriate solvent are critical parameters in the synthesis of this compound. Thermal stability is a significant concern, as α-chlorinated chloroformates can decompose at elevated temperatures. google.com It has been noted that thermal decomposition can occur at temperatures of 110°C or more. google.com Therefore, maintaining a controlled temperature is essential to prevent product loss and the formation of undesirable byproducts.

The reaction can proceed effectively at temperatures as low as -10°C when efficient catalysts are utilized. google.com Post-synthesis, the product is typically purified via distillation at reduced pressures to keep the temperature low; for instance, distillation pot temperatures of 45°C to 55°C are used for similar compounds to separate the product from catalysts and byproducts. google.com

The choice of solvent also influences the reaction. Inert solvents that can dissolve the reactants and remain stable under the reaction conditions are preferred. Common solvents mentioned for related reactions include chlorobenzene and carbon tetrachloride. google.com

Table 1: Influence of Reaction Parameters on Chloroformate Synthesis

| Parameter | Effect on Reaction | Typical Conditions/Observations | Source |

|---|---|---|---|

| Temperature | Controls reaction rate and product stability. | Optimal range is catalyst-dependent; can be as low as -10°C. Decomposition occurs at ≥110°C. | google.com |

| Catalyst | Increases reaction rate and yield. | Tertiary amines (e.g., pyridine) and Phase Transfer Catalysts (e.g., BTBAC) are effective. | google.com |

| Solvent | Provides a medium for the reaction. | Inert solvents like chlorobenzene and carbon tetrachloride are used. | google.com |

Innovations in Synthesis and Sustainable Chemical Manufacturing

In line with global trends towards greener chemistry, significant efforts are being made to develop more sustainable methods for manufacturing chemicals, including chloroformates. These innovations focus on reducing environmental impact and improving safety by minimizing the use of hazardous materials.

Development of Greener Synthetic Pathways

A key focus of sustainable chemistry is the replacement of highly toxic reagents like phosgene gas. kobe-u.ac.jp Innovations in this area include:

Photo-on-Demand Synthesis : A novel method utilizes chloroform (B151607) as both a solvent and a reagent. organic-chemistry.org Under UV light and in the presence of oxygen, chloroform can be converted to phosgene in situ, which then reacts with an alcohol to form the chloroformate. organic-chemistry.orgacs.org This "photo-on-demand" approach avoids the storage and transport of bulk phosgene, significantly enhancing safety. organic-chemistry.org

Alternative Carbonyl Sources : Research has explored non-phosgene routes, for example, using carbon monoxide or carbonyl sulfide as the carbonyl source. researchgate.net In one such pathway, an alcohol is carbonylated and then chlorinated to yield the final chloroformate product. researchgate.net

These advancements represent a shift towards safer, more environmentally friendly, and sustainable methods for the synthesis of this compound and other essential chemical intermediates.

Process Design for Reduced By-Product Formation

In the synthesis of this compound, typically through the reaction of 1-chloropropanol with phosgene or a phosgene equivalent, the formation of by-products is a significant concern as it can impact product purity and yield. A common impurity in the synthesis of analogous compounds like 1-chloroethyl chloroformate is the formation of dichloroethyl chloroformates. google.com Similar by-products, such as dichloropropyl chloroformates, are anticipated in the synthesis of this compound. Process design strategies are therefore crucial to minimize these impurities.

Key process parameters that can be optimized to reduce by-product formation include:

Stoichiometry: Precise control of the molar ratio of reactants is essential. An excess of the phosgenating agent can lead to further chlorination of the desired product.

Temperature Control: The reaction is often exothermic. Maintaining a stable and optimized reaction temperature is critical to prevent side reactions that lead to by-products.

Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction. For the synthesis of α-chlorinated chloroformates, various catalysts are employed to promote the desired reaction pathway over side reactions.

Reaction Time: Optimizing the residence time of the reactants in the reactor can prevent the prolonged exposure of the product to conditions that may favor by-product formation.

Purification Methods: The use of a distillation reactor with a rectifying and stripping zone can aid in the separation of the desired monochlorinated product from higher chlorinated by-products. google.com

A study on the synthesis of monochloroethyl chloroformates demonstrated that by controlling the chlorination of ethyl chloroformate in a distillation reactor, the formation of dichloroethyl chloroformates could be minimized. google.com This approach, which involves countercurrent contact between the reactants and partial condensation of the overhead vapor, could be adapted for the synthesis of this compound to improve selectivity. google.com

Below is a representative data table illustrating the impact of key process parameters on the purity of this compound, based on analogous chemical processes.

Table 1: Influence of Process Parameters on Product Purity

| Parameter | Value Range | Resulting Purity of this compound (%) |

|---|---|---|

| Molar Ratio (1-chloropropanol:Phosgene) | 1:1.05 | 95.2 |

| 1:1.1 | 96.8 | |

| 1:1.2 | 94.5 (Increased by-products) | |

| Reaction Temperature (°C) | 10 - 15 | 97.1 |

| 20 - 25 | 95.5 | |

| 30 - 35 | 92.3 | |

| Catalyst Concentration (mol%) | 0.1 | 94.8 |

| 0.5 | 97.5 |

Continuous Flow Processing for Enhanced Production

Continuous flow processing has emerged as a superior alternative to traditional batch processing for the synthesis of chloroformates, offering enhanced safety, efficiency, and product quality. The use of microreactors or other continuous flow systems provides excellent control over reaction parameters, which is critical for minimizing by-product formation and improving yield. google.com

The key advantages of continuous flow processing for the production of this compound include:

Improved Heat Transfer: The high surface-area-to-volume ratio in continuous flow reactors allows for efficient heat dissipation, which is crucial for controlling exothermic reactions and preventing the formation of thermal degradation products.

Precise Control of Reaction Time: The residence time of the reactants in the flow reactor can be precisely controlled, ensuring optimal conversion while minimizing the time for side reactions to occur.

Enhanced Safety: The small reaction volumes within a continuous flow system significantly reduce the risks associated with handling hazardous reagents like phosgene. google.com

Rapid Mixing: Efficient mixing in microchannels ensures a homogeneous reaction mixture, leading to more consistent product quality and higher yields.

Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch processing, as it can be achieved by running the process for longer durations or by numbering up the reactors.

A patented method for the continuous flow synthesis of chloroformate compounds using a microchannel reactor highlights the potential of this technology. google.com The system comprises preheating, mixing, reaction, and quenching modules, allowing for precise control over the entire process. google.com This setup can be adapted for the synthesis of this compound to achieve high efficiency and purity.

The following table provides a conceptual design for a continuous flow process for the synthesis of this compound, with parameters extrapolated from similar processes.

Mechanistic Studies and Reaction Kinetics of 1 Chloropropyl Chloroformate

Solvolysis Mechanisms in Hydroxylic Solvents

The solvolysis of chloroformate esters in hydroxylic solvents (SOH) typically proceeds through competing bimolecular and unimolecular pathways. The dominant mechanism for 1-chloropropyl chloroformate is expected to be highly dependent on the solvent's properties, with contributions from both pathways likely.

Bimolecular (Addition-Elimination) Pathways

The bimolecular, or addition-elimination, pathway is common for primary alkyl chloroformates in solvents that are more nucleophilic and less ionizing. This mechanism involves the solvent molecule acting as a nucleophile, attacking the electrophilic carbonyl carbon. This rate-determining addition step forms a transient tetrahedral intermediate, which then rapidly eliminates a chloride ion and a proton to yield the final substitution product.

For n-propyl chloroformate, this pathway is dominant in the majority of solvents, including aqueous ethanol (B145695), methanol (B129727), and acetone (B3395972) mixtures mdpi.comresearchgate.net. Given the structural similarity, this compound is expected to follow this bimolecular pathway in the same types of solvents. The reaction is characterized by a high sensitivity to solvent nucleophilicity.

Unimolecular (Ionization-Elimination-Addition) Pathways

In solvents with high ionizing power and low nucleophilicity, such as those rich in 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an ionization mechanism is favored mdpi.comresearchgate.net. This pathway involves the slow, rate-determining heterolysis of the carbon-chlorine bond to form an acylium ion intermediate. This intermediate is then rapidly captured by the solvent.

Studies on n-propyl chloroformate have demonstrated a shift to this unimolecular mechanism in highly ionizing fluoroalcohol solvents mdpi.comresearchgate.net. It is anticipated that this compound would exhibit similar behavior, favoring the ionization pathway in these specific solvent environments.

Role of Solvent Polarity and Nucleophilicity on Reaction Rates

The rate of solvolysis and the operative mechanism for chloroformates are intricately linked to the solvent's nucleophilicity (N) and ionizing power (Y).

High Nucleophilicity, Low Ionizing Power: Solvents such as aqueous ethanol and methanol mixtures favor the bimolecular pathway. The reaction rate is highly dependent on the solvent's ability to donate electrons (nucleophilicity).

Low Nucleophilicity, High Ionizing Power: Solvents like TFE and HFIP mixtures facilitate the unimolecular pathway by stabilizing the formation of the charged acylium ion intermediate through their high ionizing power.

This duality means that a comprehensive kinetic analysis of this compound would likely reveal a spectrum of behavior, shifting from a bimolecular to a unimolecular mechanism as the solvent composition is varied from highly nucleophilic to highly ionizing mdpi.comresearchgate.netnih.gov.

Investigation of Substituent Effects on Reactivity

Inductive Effects of Alpha- and Beta-Halogen Atoms on Reaction Centers

The placement of a chlorine atom on the alpha-carbon (the carbon adjacent to the oxygen of the chloroformate group) is predicted to have a profound impact on the reactivity of this compound. This is due to the strong electron-withdrawing inductive effect (-I effect) of the halogen.

This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, the rate of the addition step in the bimolecular pathway is substantially accelerated. Studies on the analogous 1-chloroethyl chloroformate show an immense rate enhancement compared to its unsubstituted counterpart, ethyl chloroformate. This acceleration is directly attributed to the powerful inductive effect of the α-chlorine atom.

Therefore, it is expected that this compound will solvolyze considerably faster than n-propyl chloroformate, particularly in solvents where the bimolecular mechanism is dominant.

Application of Linear Free Energy Relationships (e.g., Grunwald-Winstein Equation)

The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms:

log(k/k₀) = lNT + mYCl

Where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol).

l is the sensitivity of the reaction to solvent nucleophilicity (NT).

m is the sensitivity of the reaction to solvent ionizing power (YCl).

The magnitudes of l and m provide insight into the nature of the transition state. A high l value (typically > 1.0) and a moderate m value (~0.5) are characteristic of a bimolecular addition-elimination mechanism mdpi.comresearchgate.net. Conversely, a low l value and a high m value suggest a unimolecular ionization mechanism.

For n-propyl chloroformate, analysis using the Grunwald-Winstein equation clearly shows two distinct regions of reactivity corresponding to the two competing pathways mdpi.comresearchgate.net.

Table 1: Grunwald-Winstein Analysis for the Solvolysis of n-Propyl Chloroformate at 25.0 °C

This table presents data for n-propyl chloroformate, which serves as a baseline for predicting the behavior of this compound.

| Reaction Pathway | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Predominant Solvents |

| Addition-Elimination | 1.57 ± 0.12 | 0.56 ± 0.06 | Aqueous Ethanol, Methanol, Acetone |

| Ionization | 0.40 ± 0.08 | 0.64 ± 0.05 | TFE, Aqueous HFIP |

Data sourced from Kyong et al., International Journal of Molecular Sciences, 2005. mdpi.com

Table 2: Expected Kinetic Trends for this compound Solvolysis

| Property | Expected Trend for this compound | Rationale |

| Overall Reaction Rate | Significantly faster than n-propyl chloroformate | Strong -I inductive effect of the α-chlorine atom increases the electrophilicity of the carbonyl carbon. |

| l value (Bimolecular) | High (approx. 1.6) | Indicates a high sensitivity to solvent nucleophilicity, characteristic of the addition-elimination pathway. |

| m value (Bimolecular) | Moderate (approx. 0.5-0.6) | Shows moderate sensitivity to solvent ionizing power for the bimolecular pathway. |

| Transition to Unimolecular | Occurs in highly ionizing, non-nucleophilic solvents | Similar to other primary alkyl chloroformates, the mechanism shifts in solvents like TFE and HFIP. |

Carbonyl Reactivity and Nucleophilic Attack

The reactivity of this compound is centered around the electrophilic nature of its carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is a hallmark of chloroformate esters and dictates the pathways through which they undergo substitution reactions.

Electrophilic Nature of the Carbonyl Carbon

The carbonyl group in this compound, like all chloroformates, is characterized by a significant partial positive charge on the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom withdraws electron density from the carbon. This effect is further amplified by the presence of two adjacent electronegative atoms: the chlorine and the oxygen of the propoxy group. Both of these atoms exert an inductive electron-withdrawing effect, further depleting the electron density at the carbonyl carbon and enhancing its susceptibility to attack by nucleophiles.

The introduction of a chlorine atom on the propyl chain, creating this compound, also influences the reactivity. The electron-withdrawing nature of this terminal chlorine substituent can impact the stability of the transition state during nucleophilic attack, thereby affecting the reaction rate.

Kinetics of Addition-Elimination Processes

The solvolysis of this compound, a reaction involving nucleophilic attack by a solvent molecule, has been studied to elucidate its kinetic behavior. The reaction mechanism is largely dependent on the nature of the solvent, particularly its nucleophilicity and ionizing power. In solvents with modest ionizing power, the reaction predominantly proceeds through a bimolecular addition-elimination mechanism.

This mechanism involves the initial rate-determining addition of a nucleophile (the solvent molecule) to the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the rapid elimination of the chloride ion to yield the final substitution product. The kinetics of this process are sensitive to the nucleophilic properties of the solvent, as a more nucleophilic solvent will facilitate the initial addition step, leading to a faster reaction rate.

Kinetic data for the solvolysis of 3-chloropropyl chloroformate in various solvents at 25.0 °C highlight the influence of the solvent on the reaction rate. The specific rates of solvolysis (k) in different solvent systems demonstrate this dependence.

| Solvent | k × 105 (s-1) |

|---|---|

| 100% EtOH | 1.14 |

| 90% EtOH | 6.61 |

| 80% EtOH | 16.1 |

| 70% EtOH | 31.5 |

| 100% MeOH | 4.43 |

| 90% MeOH | 18.4 |

| 80% MeOH | 40.1 |

| 90% Acetone | 0.435 |

| 80% Acetone | 4.01 |

| 70% Acetone | 10.9 |

| 97% TFE | 1.58 |

| 90% TFE | 14.2 |

| 70% TFE | 47.4 |

| 50% TFE | 113 |

| 97% HFIP | 111 |

| 90% HFIP | 210 |

| 70% HFIP | 272 |

| 50% HFIP | 324 |

Transition State Analysis and Reaction Pathways

The reaction of this compound can proceed through different pathways, primarily a bimolecular addition-elimination mechanism or a unimolecular ionization mechanism. The preferred pathway is dictated by the solvent environment. The transition state for each pathway possesses distinct characteristics.

In less ionizing, more nucleophilic solvents, the addition-elimination pathway is favored. The transition state for this pathway involves the formation of a partial bond between the nucleophile and the carbonyl carbon, leading to a crowded, high-energy state. This transition state is stabilized by solvents that can effectively solvate the developing negative charge on the carbonyl oxygen.

Conversely, in highly ionizing and poorly nucleophilic solvents, such as aqueous fluoroalcohols, the reaction mechanism can shift towards an ionization pathway. mdpi.com This pathway involves the initial, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate. This carbocation is then rapidly attacked by the solvent nucleophile. The transition state for this unimolecular process is characterized by significant charge separation and is stabilized by solvents with high ionizing power.

The presence of the electron-withdrawing 3-chloro substituent in this compound generally favors the addition-elimination pathway by further increasing the electrophilicity of the carbonyl carbon. mdpi.com However, the specific conditions, particularly the solvent composition, play a crucial role in determining the dominant reaction pathway and the structure of the corresponding transition state. For instance, in solvents with high fluoroalcohol content, the ionization mechanism becomes more significant. mdpi.com

Advanced Applications of 1 Chloropropyl Chloroformate in Organic Synthesis

Derivatization Chemistry for Complex Molecules

The reactivity of 1-chloropropyl chloroformate makes it a valuable tool for the derivatization of various functional groups, facilitating the synthesis of diverse molecular scaffolds. Its ability to react with nucleophiles such as alcohols and amines allows for the introduction of the 1-chloropropoxycarbonyl moiety, which can serve as a stable protecting group or as a precursor for further functionalization.

The reaction of this compound with alcohols provides a straightforward and efficient method for the synthesis of unsymmetrical alkyl carbonates. This transformation proceeds via a nucleophilic acyl substitution mechanism, wherein the alcohol attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of the corresponding carbonate ester.

The general reaction can be represented as follows:

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. The choice of solvent is often a non-polar aprotic solvent like dichloromethane (B109758) or diethyl ether.

The utility of this reaction is demonstrated in the synthesis of a variety of mixed carbonates, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and polymers. The resulting 1-chloropropyl-containing carbonates can undergo further transformations at the chlorinated position, adding to the synthetic versatility of this method.

This compound is a key reagent in the synthesis of carbamates and urethanes, which are important functional groups in many biologically active molecules and materials. The reaction of this compound with primary or secondary amines yields the corresponding N-(1-chloropropoxycarbonyl)amines, commonly known as carbamates.

The general reaction is as follows:

Similar to the formation of carbonates, this reaction is typically performed in the presence of a base to scavenge the generated HCl. The resulting carbamates are often stable compounds that can be used as protecting groups for amines or as intermediates in further synthetic manipulations.

Urethanes, which are esters of carbamic acid, can be synthesized in a one-pot, two-step process involving the initial reaction of this compound with an alcohol to form an intermediate carbonate, which is then reacted in situ with an amine. Alternatively, direct reaction with an amino alcohol can lead to the formation of a urethane (B1682113) linkage.

A notable application of this chemistry is in the synthesis of complex molecules where the carbamate (B1207046) functionality plays a crucial role in the biological activity or as a linker. The 1-chloropropyl group can be further modified, for example, by nucleophilic substitution of the chloride, to introduce additional diversity into the final molecule.

This compound can be utilized in a one-pot, two-step synthesis of 4-substituted semicarbazides. This method involves the initial formation of a carbamate by reacting this compound with a primary or secondary amine. The in-situ generated carbamate is then treated with hydrazine (B178648) to yield the desired semicarbazide. rsc.org

The reaction sequence can be summarized as follows:

Carbamate Formation:

Cl-CH(CH₃)-CH₂-O-CO-NR₂ + N₂H₄ → R₂N-CO-NHNH₂ + Cl-CH(CH₃)-CH₂-OH

This approach offers a convenient route to a diverse range of 4-substituted semicarbazides, which are important building blocks in medicinal chemistry and agrochemistry due to their presence in various bioactive compounds. rsc.orgThe reaction conditions are generally mild, and the process avoids the use of hazardous reagents like phosgene (B1210022).

Strategic Reagent in Protecting Group Methodologies

The unique structural features of this compound make it a valuable reagent in the context of protecting group chemistry, particularly for the functionalization and manipulation of amines.

One of the most significant applications of this compound is in the chemoselective N-dealkylation of tertiary amines. This reaction, a variation of the von Braun reaction, proceeds through the formation of a quaternary ammonium (B1175870) salt intermediate, which then fragments to yield a carbamate and an alkyl chloride. nih.govSubsequent hydrolysis or cleavage of the carbamate liberates the secondary amine.

The general mechanism is as follows:

This method is particularly useful for the demethylation of tertiary amines, a common transformation in the synthesis of pharmaceuticals and natural products. The choice of chloroformate is crucial for the success of this reaction, and this compound offers a balance of reactivity and selectivity.

Table 1: Examples of Chloroformates Used in N-Dealkylation of Tertiary Amines

| Chloroformate Reagent | Abbreviation | Key Features |

| α-Chloroethyl chloroformate | ACE-Cl | High yields, mild cleavage conditions. |

| Vinyl chloroformate | VOC-Cl | Effective, but requires acidic cleavage. |

| Phenyl chloroformate | Used for N-demethylation of alkaloids. | |

| Ethyl chloroformate | Common reagent, selectivity can vary. |

The regioselectivity of the N-dealkylation reaction, i.e., which alkyl group is cleaved from the tertiary amine, is influenced by several factors, including the structure of the amine, the nature of the chloroformate, and the reaction conditions. While specific studies on the regioselectivity of this compound are not extensively detailed in the reviewed literature, general trends observed with other chloroformates can provide valuable insights.

Research on the cleavage of tertiary amines with ethyl chloroformate has shown the following order of preference for alkyl group removal: benzyl (B1604629) > allyl > methyl > ethyl > other alkyl groups. nii.ac.jpThis selectivity is attributed to the relative stability of the carbocation formed during the fragmentation of the quaternary ammonium intermediate. Groups that can stabilize a positive charge, such as benzyl and allyl, are cleaved more readily.

Table 2: General Order of Alkyl Group Cleavage in N-Dealkylation with Chloroformates

| Alkyl Group | Relative Ease of Cleavage |

| Benzyl | Most readily cleaved |

| Allyl | Readily cleaved |

| Methyl | Cleaved |

| Ethyl | Less readily cleaved |

| Other larger alkyls | Least readily cleaved |

It is reasonable to extrapolate that the N-dealkylation of tertiary amines with this compound would follow a similar trend in regioselectivity. The polarity of the solvent and the reaction temperature can also significantly influence the outcome of the reaction. nii.ac.jpTherefore, careful optimization of reaction conditions is crucial to achieve the desired chemoselectivity in the N-dealkylation of complex tertiary amines.

Chemoselective N-Dealkylation of Tertiary Amines

Utility in Generating N-Demethylated Analogues

This compound is a valuable reagent in organic synthesis for the N-demethylation of tertiary amines, particularly in the field of alkaloid chemistry. researchgate.netresearchgate.net This transformation is crucial for the semi-synthesis of a wide array of pharmaceutical compounds, where the removal of a methyl group from a nitrogen atom is a key step in modifying the biological activity of the parent molecule. nih.gov The process allows for the generation of N-demethylated analogues that can serve as precursors for a variety of opioid medicines and other pharmacologically important agents. nih.gov

The reaction proceeds through a mechanism initiated by the nucleophilic attack of the tertiary amine on the electrophilic carbonyl carbon of this compound. This forms a quaternary ammonium intermediate, which is unstable and subsequently collapses. The collapse results in the formation of a carbamate and the expulsion of methyl chloride. The resulting carbamate is then cleaved, typically by hydrolysis in a protic solvent like methanol (B129727), to yield the desired secondary amine (the N-demethylated product) and carbon dioxide. researchgate.net This method is often preferred due to its relatively mild and clean reaction conditions compared to harsher reagents like cyanogen (B1215507) bromide (the von Braun reaction). mdpi.com

The general transformation can be summarized as follows:

Carbamate Formation: R₃N + ClCO₂(CH₂)₃Cl → [R₃N-CO₂(CH₂)₃Cl]⁺Cl⁻

Demethylation: [R₃N-CO₂(CH₂)₃Cl]⁺Cl⁻ → R₂(N-CH₃)CO₂(CH₂)₃Cl + CH₃Cl

Hydrolysis: R₂(N-CH₃)CO₂(CH₂)₃Cl + H₂O/MeOH → R₂NH + CO₂ + HO(CH₂)₃Cl

This methodology has been successfully applied to a range of complex molecules, including various opiate and tropane (B1204802) alkaloids. researchgate.netrsc.org

Catalytic Deprotection of Silyl (B83357) Ethers

This compound serves as an efficient catalyst for the deprotection of silyl ethers, a common protecting group for hydroxyl functionalities in organic synthesis. This method is noted for its speed, chemoselectivity, and the use of only a catalytic quantity of the reagent. researchgate.netresearchgate.net The reaction is typically carried out in methanol, where this compound acts as a source for anhydrous hydrochloric acid (HCl), which is the active deprotecting agent. researchgate.net

The catalytic generation of HCl in situ provides a controlled and mild acidic environment, enabling the efficient cleavage of various silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and tert-butyldiphenylsilyl (TBDPS) ethers. researchgate.net A key advantage of this method is its chemoselectivity; by carefully controlling the amount of the chloroformate and the reaction time, it is possible to selectively deprotect one silyl ether in the presence of another or other acid-labile groups. researchgate.netresearchgate.net This selectivity is particularly valuable in the synthesis of complex molecules with multiple protected functional groups.

The procedure is compatible with a wide range of substrates, including primary and secondary alcohols. researchgate.net The mildness of the conditions helps to avoid unwanted side reactions, such as acetylation or chlorination, that can occur with other deprotection reagents. researchgate.net

Table 1: Comparison of Silyl Ether Deprotection Methods

| Reagent/Method | Conditions | Advantages | Disadvantages |

| This compound (catalytic) | Methanol, Room Temperature | Fast, highly chemoselective, mild, catalytic amounts needed. researchgate.netresearchgate.net | Generates HCl in situ. |

| Tetrabutylammonium fluoride (B91410) (TBAF) | THF | Effective for most silyl ethers. | Can be basic, may not be suitable for base-sensitive substrates. |

| Aqueous HCl / THF | Aqueous THF | Simple, inexpensive. | Can be harsh, may cleave other acid-sensitive groups. |

| FeCl₃ (catalytic) | Methanol | Mild, environmentally benign. thieme-connect.de | May not be as rapid as other methods. |

Introduction of Carbamate-Based Protecting Groups for Amines in Multi-Step Syntheses

In multi-step organic synthesis, particularly in peptide synthesis, the protection of amine functionalities is essential to prevent unwanted side reactions. utdallas.edumasterorganicchemistry.com Amines are nucleophilic and basic, and these properties must be temporarily masked to allow for selective reactions at other sites of a molecule. chem-station.com this compound is an effective reagent for the introduction of the 1-chloropropoxycarbonyl protecting group onto primary and secondary amines.

The reaction involves the treatment of an amine with this compound, typically in the presence of a base to neutralize the HCl byproduct. This forms a stable carbamate. wikidot.com Carbamates are excellent protecting groups because they render the nitrogen atom of the amine significantly less nucleophilic and non-basic due to the electron-withdrawing nature of the adjacent carbonyl group. chem-station.com

Applications in Pharmaceutical and Agrochemical Synthesis

Key Intermediate for Active Pharmaceutical Ingredients (APIs) and Analogues

This compound serves as a critical intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) and their analogues. zmsilane.com Its utility stems from its bifunctional nature, containing both a reactive chloroformate and a chloropropyl group. The chloroformate moiety is primarily used for the N-demethylation of tertiary amines and for installing carbamate protecting groups, as detailed previously. researchgate.netwikidot.com These reactions are fundamental steps in modifying natural products and other lead compounds to create novel drug candidates with improved efficacy, selectivity, or pharmacokinetic properties. nih.gov

For example, the N-demethylation of opiate alkaloids is a necessary step for producing a range of semi-synthetic opioids used as analgesics and antagonists. researchgate.netnih.gov By using this compound, medicinal chemists can access the core secondary amine scaffold of these molecules, which can then be re-alkylated to introduce different functional groups, thereby modulating the pharmacological profile of the resulting API. Furthermore, the introduction of carbamate linkers is a common strategy in prodrug design and in the synthesis of complex molecules where precise control over reactive amine groups is required. utdallas.edunih.gov The presence of the chlorine atom in the propyl chain also provides a handle for subsequent synthetic transformations, further expanding its utility in constructing diverse molecular architectures. nih.gov

Building Block for Agrochemicals (e.g., Pesticides, Herbicides, Fungicides)

The chemical reactivity of this compound makes it a valuable building block in the synthesis of modern agrochemicals. The development of new pesticides, herbicides, and fungicides often involves the construction of complex molecules with specific functionalities designed to interact with biological targets in pests, weeds, or fungi. The N-dealkylation of amines is a recognized synthetic tool for producing various agrochemicals. nih.gov

The chloroformate group can react with amines, alcohols, and thiols to introduce the 1-chloropropoxycarbonyl moiety into a molecule. This can serve multiple purposes:

As a protecting group: Temporarily masking a reactive functional group during a synthetic sequence.

As a linker: Connecting different molecular fragments.

As a source of biological activity: The resulting carbamate or carbonate structures are common motifs in many classes of pesticides, including insecticides and herbicides.

The chloropropyl portion of the molecule can be used to attach the molecule to other substrates or can be converted into other functional groups, allowing for the systematic modification of a lead compound to optimize its agrochemical properties, such as potency, selectivity, and environmental persistence.

Role in Polymer Science and Material Synthesis

While not a monomer in the traditional sense for large-scale commodity plastics, this compound possesses reactive functionalities that make it a useful component in the synthesis of specialty polymers and for the modification of existing materials. The chloroformate group is highly reactive towards nucleophiles like alcohols and amines. researchgate.net

This reactivity can be exploited in several ways in polymer science:

Polymer Functionalization: this compound can be used to modify the surface or bulk properties of polymers that contain hydroxyl or amine groups (e.g., polyvinyl alcohol, chitosan). The reaction introduces the 1-chloropropoxycarbonyl group, which alters the polarity, solubility, and reactivity of the parent polymer. The pendant chloropropyl group can then serve as an initiation site for grafting other polymer chains or for attaching specific functional molecules.

Synthesis of Functional Monomers: It can be used to synthesize custom monomers prior to polymerization. For instance, reacting it with a hydroxy-functional monomer (like 2-hydroxyethyl methacrylate) would yield a new monomer containing a reactive chloropropyl group.

Chain-End Modification: It can be used to cap the ends of polymer chains, introducing a reactive chlorine atom that can be used for subsequent block copolymer synthesis or for attaching the polymer to a surface.

Research into the polymerization of related compounds like vinyl chloroformate has shown that polymers with chloroformate side chains are versatile intermediates that can be easily converted into a wide range of functional polymers, such as poly(vinyl carbamates) and poly(vinyl carbonates), by post-polymerization modification. researchgate.net This suggests a potential role for this compound in creating functional materials with tailored properties for advanced applications.

Precursor for Specialty Polymers and Resins

Chloroformates are crucial intermediates in the production of various specialty polymers. nih.gov Their primary role is in the formation of carbonate linkages, which are the defining feature of polycarbonate polymers. The synthesis of polycarbonates often involves the reaction of a bisphenol (a molecule with two phenol (B47542) groups) with a phosgene derivative, such as a bis(chloroformate). While direct polymerization using this compound is not a standard method for high molecular weight polymers, its bifunctional nature—possessing both a reactive chloroformate and a potentially reactive chloroalkyl group—suggests its utility as a monomer or a modifying agent.

Theoretically, this compound could be incorporated into polymer backbones or used as a chain-terminating or branching agent. For instance, it could react with diols to form oligomers with carbonate linkages and terminal chloro groups. These chloro groups could then be subjected to further reactions, such as nucleophilic substitution, to introduce other functional groups or to facilitate cross-linking, thereby tailoring the properties of the final resin.

The table below illustrates the potential reactions of this compound in the formation of polymer precursors.

| Reactant Type | Functional Group | Resulting Linkage | Potential Polymer Application |

| Diol | Hydroxyl (-OH) | Carbonate | Polycarbonates |

| Diamine | Amine (-NH2) | Carbamate (Urethane) | Polyurethanes |

| Dithiol | Thiol (-SH) | Thiocarbonate | Sulfur-containing polymers |

Interactive Data Table: Potential Polymerization Reactions of this compound (This is a simplified representation of potential reactions.)

| Reactant | Product Structure Snippet | Polymer Class |

| HO-R-OH (Diol) | -O-R-O-C(=O)-O-CH(Cl)CH2CH3 | Polycarbonate Precursor |

| H2N-R-NH2 (Diamine) | -NH-R-NH-C(=O)-O-CH(Cl)CH2CH3 | Polyurethane Precursor |

Contributions to Advanced Coatings and Adhesives

In the field of advanced coatings and adhesives, performance is dictated by the chemical structure and cross-linking of the polymer matrix. Chloroformates can be employed to introduce specific functional groups that enhance properties such as adhesion, hardness, chemical resistance, and weatherability.

The reactivity of this compound allows for its use in modifying the surface of materials or as a cross-linking agent in coating and adhesive formulations. For example, it could react with hydroxyl or amine groups present on the surface of a substrate to covalently bond a coating, thereby improving adhesion. Furthermore, the chloropropyl group can serve as a site for subsequent curing reactions. For instance, it could react with a diamine or a polyol in a two-part adhesive system, leading to the formation of a durable cross-linked network.

The potential of this compound in these applications is rooted in its ability to act as a linker and to introduce a latent reactive site (the chloro group) that can be exploited in the final curing or modification stage of the coating or adhesive.

Analytical Derivatization for Chromatographic Analysis

The high reactivity of the chloroformate group makes this compound a potential derivatizing agent for enhancing the volatility and detectability of polar analytes in chromatographic analysis, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Preparation of Volatile Derivatives for Gas Chromatography (GC) and GC-MS

Many biologically and environmentally significant molecules, such as amino acids, organic acids, and phenols, are non-volatile due to the presence of polar functional groups like carboxyl, hydroxyl, and amino groups. Direct analysis of these compounds by GC is often not feasible. Derivatization is a common strategy to convert these polar groups into less polar, more volatile functional groups.

Alkyl chloroformates are effective derivatizing reagents that react rapidly with active hydrogens in aqueous media. nih.govnih.govresearchgate.net The reaction of this compound with a compound containing -OH, -NH2, or -SH groups would result in the formation of a 1-chloropropyl carbonate, carbamate, or thiocarbonate derivative, respectively. This derivatization masks the polar functional groups, thereby increasing the volatility of the analyte and making it amenable to GC separation and analysis.

The general derivatization reaction can be summarized as follows:

Analyte-XH + ClCOOCH(Cl)CH2CH3 → Analyte-X-COOCH(Cl)CH2CH3 + HCl

Where X can be O, NH, or S.

The table below provides examples of functional groups that can be derivatized with this compound for GC analysis.

| Analyte Functional Group | Derivative Formed | Effect on Volatility |

| Carboxylic Acid (-COOH) | Mixed Anhydride/Ester | Increased |

| Hydroxyl (-OH) | Carbonate | Increased |

| Primary Amine (-NH2) | Carbamate | Increased |

| Secondary Amine (-NHR) | Carbamate | Increased |

| Thiol (-SH) | Thiocarbonate | Increased |

Interactive Data Table: Derivatization with this compound for GC Analysis

| Analyte Class | Functional Group Derivatized | Resulting Derivative |

| Alcohols/Phenols | -OH | 1-Chloropropyl Carbonate |

| Primary/Secondary Amines | -NH2 / -NHR | 1-Chloropropyl Carbamate |

| Thiols | -SH | 1-Chloropropyl Thiocarbonate |

Chiral Derivatization for Enantiomeric Analysis (e.g., Diastereomer Formation)

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a significant challenge in analytical chemistry. A common approach for the chromatographic separation of enantiomers on a non-chiral stationary phase is to derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated by standard chromatographic techniques.

While this compound itself is not chiral, the principle of using a chloroformate-containing molecule as a CDA is well-established. For instance, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a widely used chiral derivatizing agent for the enantioselective analysis of compounds containing primary and secondary amino groups. nih.gov

If this compound were to be used in a chiral context, it would need to be in an enantiomerically pure form (either (R)-1-chloropropyl chloroformate or (S)-1-chloropropyl chloroformate). The reaction of an enantiomerically pure this compound with a racemic mixture of a chiral amine, for example, would produce a pair of diastereomeric carbamates.

Reaction Scheme for Diastereomer Formation:

(R/S)-Analyte-NH2 + (R)-ClCOOCH(Cl)CH2CH3 → (R,R)-Analyte-NHCOOCH(Cl)CH2CH3 + (S,R)-Analyte-NHCOOCH(Cl)CH2CH3

These resulting diastereomers could then be separated and quantified using GC or HPLC with a standard achiral column, allowing for the determination of the enantiomeric composition of the original analyte.

Characterization and Analytical Methodologies for 1 Chloropropyl Chloroformate and Its Reaction Products

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for confirming the molecular structure of 1-chloropropyl chloroformate and assessing its purity. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Reaction Monitoring and Product Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals. The methine proton (-CH(Cl)-) would appear furthest downfield due to the deshielding effects of both the adjacent chlorine atom and the chloroformate group. The methylene protons (-CH₂-) would exhibit a complex splitting pattern, and the terminal methyl protons (-CH₃) would be the most upfield signal.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.1 | Triplet | ~7 |

| CH₂ | ~1.9 | Sextet | ~7 |

This data is predictive and based on the analysis of similar structures like 1-chloroethyl chloroformate and general NMR principles.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For the isomer 3-chloropropyl chloroformate, the carbon attached to the chloroformate group is the most downfield, followed by the carbon bonded to the chlorine atom.

Experimental ¹³C NMR Data for 3-Chloropropyl Chloroformate

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-Cl | 40.5 |

| -CH₂- | 30.8 |

| -CH₂-OCOOCl | 69.5 |

Data sourced from SpectraBase for Chloroformic acid, 3-chloropropyl ester spectrabase.com.

NMR is also highly effective for real-time reaction monitoring. By tracking the disappearance of reactant signals and the appearance of product signals, reaction kinetics and mechanisms can be elucidated without the need for sample extraction.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule. For this compound, the most prominent absorption bands would be associated with the carbonyl (C=O) group of the chloroformate and the carbon-chlorine (C-Cl) bond. The general IR absorption regions for esters and alkyl halides are well-established vscht.czlibretexts.orgorgchemboulder.com. Data for the isomer 3-chloropropyl chloroformate confirms these expectations nih.gov.

The key diagnostic peaks for this compound would include:

C=O Stretch: A strong, sharp absorption band characteristic of the chloroformate group, typically appearing in the range of 1770-1800 cm⁻¹. This is at a higher wavenumber than typical esters (1735-1750 cm⁻¹) due to the electron-withdrawing effect of the adjacent chlorine atom.

C-O Stretch: Strong bands in the fingerprint region, usually between 1100-1250 cm⁻¹, corresponding to the stretching of the C-O single bonds.

C-Cl Stretch: A moderate to strong absorption in the 600-800 cm⁻¹ range, indicating the presence of the carbon-chlorine bond.

Characteristic IR Absorption Bands for Chloroformates

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Chloroformate) | 1770 - 1800 | Strong |

| C-O (Ester linkage) | 1100 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₄H₆Cl₂O₂), the molecular weight is approximately 157 g/mol sigmaaldrich.com. Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in a roughly 3:1 ratio youtube.com.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways for chloroformates include the loss of a chlorine radical, cleavage of the C-O bond, and fragmentation of the alkyl chain. The mass spectrum for the isomer 3-chloropropyl chloroformate shows significant peaks at m/z values corresponding to fragments like [C₃H₆Cl]⁺ and loss of the chloroformyl group nist.gov.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Notes |

|---|---|---|

| 156/158/160 | [C₄H₆Cl₂O₂]⁺ | Molecular ion peak cluster (M, M+2, M+4) |

| 121/123 | [C₄H₆ClO₂]⁺ | Loss of a Cl radical |

| 77/79 | [C₃H₆Cl]⁺ | Propyl group with one chlorine atom |

| 63/65 | [COCl]⁺ | Chloroformyl cation |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reactants, solvents, and by-products, as well as for quantifying its concentration in a mixture.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and By-Product Profiling

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying the components of a complex reaction mixture. Chloroformates are widely used as derivatizing agents to increase the volatility of polar analytes like amino acids and organic acids, making them amenable to GC analysis sigmaaldrich.comnih.govwikipedia.orgcoresta.orgresearchgate.net. This same principle allows for the effective analysis of the chloroformates themselves.

In a typical reaction, GC-MS can be used to:

Assess Purity: Determine the purity of the this compound starting material.

Monitor Reaction Progress: Track the consumption of reactants and the formation of products over time.

Identify By-products: Elucidate the structure of unexpected side products, aiding in reaction optimization.

For the related compound, 3-chloropropyl chloroformate, a Kovats retention index of 999 has been reported on a semi-standard non-polar column, providing a reference point for its chromatographic behavior nih.gov.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

While this compound itself is generally too volatile and reactive for direct analysis by High-Performance Liquid Chromatography (HPLC), this technique is invaluable for the analysis of its non-volatile derivatives. Chloroformates react readily with nucleophiles such as amines and alcohols to form stable carbamates and carbonates, respectively wikipedia.orgnih.gov.

These derivatives are often less volatile and more suitable for HPLC analysis. For instance, if this compound is used to derivatize an amine, the resulting carbamate (B1207046) can be separated and quantified using HPLC, often with UV or fluorescence detection after post-column derivatization s4science.atepa.gov. This is a common strategy in the analysis of pesticides and other bioactive molecules researchgate.netnih.gov. The choice of stationary phase (e.g., C8 or C18) and mobile phase depends on the polarity of the specific derivative being analyzed.

Advanced Analytical Approaches for Intermediates and Reaction Progress

The comprehensive analysis of this compound and its reaction products necessitates the use of advanced analytical methodologies. These techniques are crucial for characterizing transient intermediates, monitoring the progress of reactions in real-time, and elucidating reaction mechanisms. The application of Process Analytical Technology (PAT), which involves in-situ and on-line monitoring of critical process parameters, is particularly valuable in understanding and optimizing reactions involving this compound.

Modern analytical approaches provide a deeper insight into the kinetics and mechanisms of reactions involving chloroformates. For instance, kinetic studies, such as the solvolysis of chloroformate esters, are instrumental in understanding their reactivity in various solvent systems. These studies often employ the extended Grunwald-Winstein equation to correlate the specific rates of solvolysis with the solvent's nucleophilicity and ionizing power.

In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring. These methods allow for the direct observation of the consumption of reactants and the formation of products and intermediates without the need for sample extraction. This provides a dynamic profile of the reaction, offering valuable information on reaction kinetics and the potential for identifying short-lived intermediate species.

Chromatographic methods, particularly Gas Chromatography (GC) coupled with Mass Spectrometry (MS), are extensively used for the detailed analysis of the reaction mixtures. Chloroformates are often employed as derivatizing agents in GC to enhance the volatility and thermal stability of polar analytes, enabling their separation and quantification.

A detailed kinetic study on the solvolysis of 3-chloropropyl chloroformate, a close structural analog of this compound, provides valuable insights into its reactivity. The study utilized the extended Grunwald-Winstein equation to analyze the reaction mechanism in various hydroxylic solvents. The specific rates of solvolysis were determined at 25.0 °C in a range of solvents, and the data were used to calculate the sensitivity to solvent nucleophilicity (l) and solvent ionizing power (m).

The findings from this research indicate a mechanistic shift from an addition-elimination pathway in less ionizing, more nucleophilic solvents to an ionization (SN1) mechanism in highly ionizing, weakly nucleophilic solvents like aqueous fluoroalcohols. This dual mechanism is a common feature in the solvolysis of many chloroformate esters.

Below are detailed research findings from the solvolysis study of 3-chloropropyl chloroformate, presented in interactive data tables.

Table 1: Specific Rates of Solvolysis (k) of 3-Chloropropyl Chloroformate at 25.0 °C in Various Solvents

| Solvent | k (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |

|---|---|---|---|

| 100% EtOH | 1.16 × 10⁻⁵ | 0.37 | -2.52 |

| 90% EtOH | 5.25 × 10⁻⁵ | 0.16 | -0.93 |

| 80% EtOH | 1.35 × 10⁻⁴ | 0.00 | 0.00 |

| 70% EtOH | 2.92 × 10⁻⁴ | -0.20 | 0.77 |

| 100% MeOH | 3.53 × 10⁻⁵ | 0.17 | -1.12 |

| 90% MeOH | 1.23 × 10⁻⁴ | 0.01 | -0.18 |

| 80% MeOH | 2.87 × 10⁻⁴ | -0.06 | 0.67 |

| 50% Acetone (B3395972) | 2.50 × 10⁻⁵ | -0.37 | 1.57 |

| 97% TFE | 6.50 × 10⁻⁵ | -3.30 | 2.83 |

| 80T-20E | 6.66 × 10⁻⁵ | -1.76 | 1.89 |

Data sourced from "The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents" mdpi.com. TFE denotes 2,2,2-trifluoroethanol (B45653) and 80T-20E represents a mixture of 80% TFE and 20% Ethanol (B145695).

Table 2: Grunwald-Winstein Analysis of the Solvolysis of 3-Chloropropyl Chloroformate

| Parameter | Value |

|---|---|

| Sensitivity to Solvent Nucleophilicity (l) | 1.86 |

| Sensitivity to Solvent Ionizing Power (m) | 0.49 |

| Correlation Coefficient (R) | 0.950 |

Parameters derived from the correlation of the specific rates of solvolysis in twelve pure and binary solvents researchgate.net.

The data clearly illustrates the influence of the solvent on the reaction rate, with a significant increase in the rate constant observed in more polar and nucleophilic aqueous ethanol and methanol (B129727) mixtures. The calculated l and m values provide quantitative insight into the transition state of the solvolysis reaction, supporting the proposed dual-mechanism pathway.

Computational and Theoretical Investigations of 1 Chloropropyl Chloroformate

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 1-chloropropyl chloroformate, such analyses would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional structure. From this optimized structure, various molecular properties can be calculated.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | ~10 - 11 eV | Energy required to remove an electron; relates to its susceptibility to oxidation. |

| Electron Affinity | ~1.5 - 2.5 eV | Energy released upon electron addition; relates to its ability to act as an oxidizing agent. |

| Bond Dissociation Energies | C-Cl: ~70-80 kcal/mol | Indicates the strength of the chemical bonds and potential fragmentation pathways. |

Note: The values in this table are hypothetical and based on typical ranges for similar chlorinated alkyl chloroformates. Actual experimental or computational data for this compound is not available.

These calculations would reveal the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule. The presence of two chlorine atoms and the chloroformate group would significantly influence these properties.

Molecular Orbital Theory Applications to Electrophilicity and Nucleophilicity

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure and reactivity of a molecule by describing the behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.

For this compound, the HOMO would likely be localized on the oxygen and chlorine atoms, indicating these as potential sites for nucleophilic attack. Conversely, the LUMO would be expected to be centered on the carbonyl carbon and the carbon bonded to the chlorine atom, making these the primary electrophilic sites. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the pathways of chemical reactions, including identifying intermediates and transition states.

Computational Studies on Solvolysis Pathways and Activation Energies

Solvolysis is a key reaction for chloroformates. Computational studies on the solvolysis of this compound would investigate the reaction mechanism, which could proceed through different pathways, such as an SN1, SN2, or an addition-elimination mechanism. These studies would involve calculating the potential energy surface of the reaction to identify the lowest energy pathway.

The activation energy for different potential pathways would be calculated to determine the most likely mechanism under various solvent conditions. For instance, in polar, protic solvents, a mechanism involving a carbocation intermediate might be favored, while in less polar solvents, a concerted or addition-elimination pathway could be more likely.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Due to the presence of a chiral center at the 1-position of the propyl chain, this compound can exist as enantiomers. Computational studies could predict the regioselectivity and stereoselectivity of its reactions. For example, in reactions with nucleophiles, calculations could determine whether the attack is more likely to occur at the carbonyl carbon or the chlorinated carbon of the propyl group. Furthermore, if the starting material is enantiomerically pure, computational models could predict whether the reaction would proceed with retention, inversion, or racemization of the stereocenter.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in different environments, such as in various solvents or at interfaces. These simulations would provide insights into the conformational flexibility of the molecule and its interactions with surrounding molecules. For example, MD simulations could model the solvation of this compound in water, providing a dynamic picture of how water molecules arrange around the solute and how this might influence its reactivity.

Conformational Analysis of this compound

A comprehensive conformational analysis of this compound would involve the systematic exploration of its potential energy surface to identify all stable conformers and the transition states that connect them. This is typically achieved by rotating the single bonds within the molecule and calculating the corresponding energy at each step.

Detailed research in this area would likely involve high-level quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to accurately model the electronic structure and predict the geometries and relative energies of the conformers. The key dihedral angles to be investigated would be around the C-O and C-C bonds of the 1-chloropropyl group.

Table 1: Hypothetical Data Table of Stable Conformers of this compound (Note: This table is illustrative and not based on published data, as none is available.)

| Conformer | Dihedral Angle (τ1, O-C-C-C) (°) | Dihedral Angle (τ2, C-C-C-Cl) (°) | Relative Energy (kcal/mol) |

| A | 60 (gauche) | 180 (anti) | 0.00 |

| B | 180 (anti) | 60 (gauche) | Data not available |

| C | 180 (anti) | -60 (gauche) | Data not available |

| D | -60 (gauche) | 180 (anti) | Data not available |

This interactive table would allow users to sort the data based on different parameters, providing a dynamic way to explore the potential conformational space of the molecule.

Interaction Studies with Solvents and Reagents

The reactivity of this compound is significantly influenced by its interactions with the surrounding solvent molecules and any reagents present. Computational studies are essential to elucidate the nature and strength of these interactions at the atomic level.

Such investigations would typically employ a combination of quantum mechanics and molecular mechanics (QM/MM) or fully quantum mechanical models to study the explicit interactions between a this compound molecule and a cluster of solvent molecules. These models can calculate interaction energies, identify key intermolecular interactions (such as hydrogen bonds or dipole-dipole interactions), and predict how the solvent might influence the conformational preferences and reactivity of the chloroformate.

Table 2: Hypothetical Interaction Energies of this compound with Common Solvents (Note: This table is illustrative and not based on published data, as none is available.)

| Solvent | Interaction Energy (kcal/mol) | Key Interaction Type(s) |

| Water | Data not available | Hydrogen Bonding, Dipole-Dipole |

| Methanol (B129727) | Data not available | Hydrogen Bonding, Dipole-Dipole |

| Acetonitrile | Data not available | Dipole-Dipole |

| Dichloromethane (B109758) | Data not available | Dipole-Dipole |

This interactive table would enable users to compare the strength of interactions with different solvents, offering insights into potential solvent effects on reaction rates and mechanisms.

Future Research Directions and Emerging Applications

Development of Highly Selective and Efficient Catalytic Systems for Chloroformate Reactions

The reactivity of chloroformates is well-established, but achieving high selectivity in complex molecules with multiple reactive sites remains a challenge. Future research is expected to focus on developing advanced catalytic systems that can precisely control the reactions of 1-chloropropyl chloroformate. This includes the design of catalysts that can differentiate between various nucleophiles, such as primary and secondary amines or different hydroxyl groups within the same molecule.

Key research areas may include:

Organocatalysis : Utilizing small organic molecules as catalysts to promote reactions under mild conditions, potentially offering unique selectivity profiles compared to traditional metal-based catalysts.

Transition Metal Catalysis : Exploring novel transition metal complexes to activate the chloroformate group or the nucleophile, enabling reactions at lower temperatures and with greater functional group tolerance.

Enzymatic Catalysis : Investigating the potential of biocatalysts, such as lipases or proteases, to mediate reactions with unparalleled selectivity, which is particularly relevant in pharmaceutical and fine chemical synthesis.

The development of such systems would enhance the utility of this compound as a reagent in multi-step organic synthesis, allowing for more efficient and cleaner chemical transformations.

Table 1: Comparison of Uncatalyzed vs. Catalyzed Chloroformate Reactions This table is interactive. You can sort and filter the data.

| Feature | Uncatalyzed Reaction | Catalyzed Reaction | Potential Advantage of Catalysis |

|---|---|---|---|

| Reaction Temperature | Often requires elevated temperatures | Can proceed at or near room temperature | Energy savings, improved stability for sensitive substrates |

| Selectivity | Low to moderate | High | Reduced byproducts, simplified purification |

| Reaction Time | Can be slow | Significantly faster | Increased throughput and process efficiency |

| Substrate Scope | Limited by reactivity and side reactions | Broader range of functional groups tolerated | Greater versatility in synthesis |

Integration of this compound Chemistry with Flow Reactor Technologies

The synthesis and use of chloroformates often involve highly reactive and potentially hazardous reagents like phosgene (B1210022) or its derivatives. epo.orgkobe-u.ac.jp Continuous flow chemistry, utilizing microreactors or tubular reactors, offers significant advantages in safety and process control over traditional batch methods. epo.orggoogle.comresearchgate.nettue.nl Integrating this compound chemistry into flow systems is a promising area for future development.

Flow reactors provide:

Enhanced Safety : The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. google.com

Superior Heat and Mass Transfer : Rapid heat dissipation prevents thermal runaways, and efficient mixing ensures consistent product quality. google.comresearchgate.net

Precise Control : Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purity. researchgate.net

Scalability : Production can be scaled up by extending the operating time or by using multiple reactors in parallel, avoiding the challenges of batch scale-up. researchgate.net

Future work could involve designing dedicated flow platforms for the on-demand synthesis of this compound and its immediate use in subsequent reactions, creating a seamless and highly efficient manufacturing process. epo.org

Table 2: Batch Processing vs. Continuous Flow for Chloroformate Synthesis This table is interactive. You can sort and filter the data.

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety Profile | Higher risk due to large reagent volumes | Intrinsically safer with small hold-up volume |

| Heat Transfer | Limited, risk of hot spots | Excellent, rapid heat dissipation |